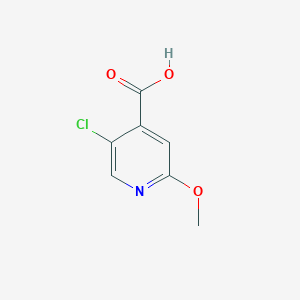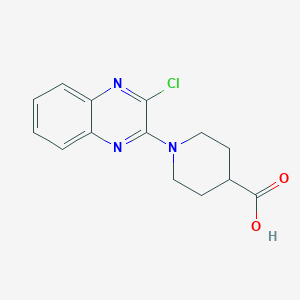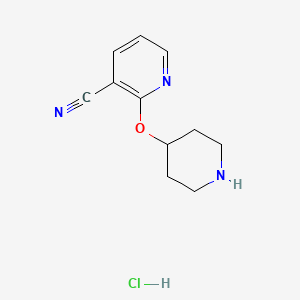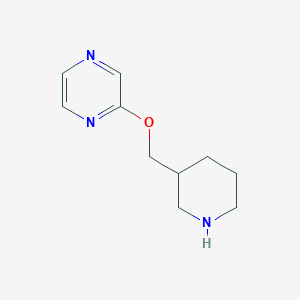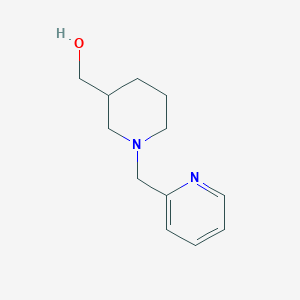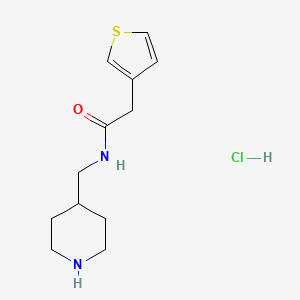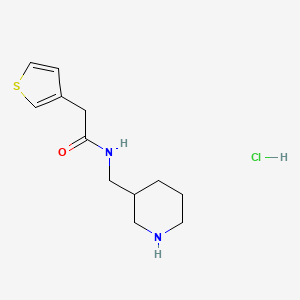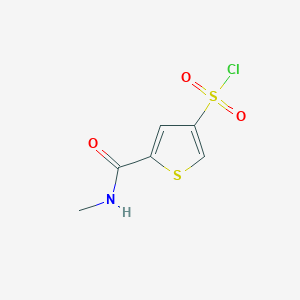
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Overview
Description
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a useful research chemical with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.70 . It has a complex structure with a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a sulfonyl chloride group and a methylcarbamoyl group .Scientific Research Applications
Synthesis and Cytotoxicity in Cancer Research
A study by Arsenyan et al. (2016) utilized thiophene sulfonamides, similar to 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, to synthesize selenium-containing compounds. These compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating the role of thiophene derivatives in developing potential cancer treatments (Arsenyan, Rubina, & Domracheva, 2016).
Reactions and Derivatives for Chemical Synthesis
Cremlyn et al. (1981) studied reactions of thiophene-2-sulfonyl chloride with various amines and other chemicals. While not directly examining 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, this research highlights the versatility of thiophene sulfonyl derivatives in synthesizing diverse chemical compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Applications in Nonlinear Optics
Chou et al. (1996) synthesized thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors. They explored these compounds for their second-order nonlinear optical properties, indicating the potential of thiophene derivatives in advanced optical materials (Chou, Sun, Huang, Yang, & Lin, 1996).
Development in Pharmacology
Yates et al. (2009) described the synthesis of a thiophene sulfonic acid derivative for use as an anti-proliferative agent. This research underscores the potential of thiophene sulfonamides in pharmaceutical development (Yates, Kallman, Ley, & Wei, 2009).
Safety And Hazards
properties
IUPAC Name |
5-(methylcarbamoyl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELKMMSLSKSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672456 | |
| Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |
CAS RN |
1060817-61-9 | |
| Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



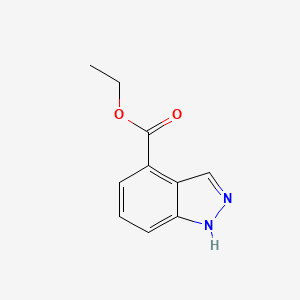
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
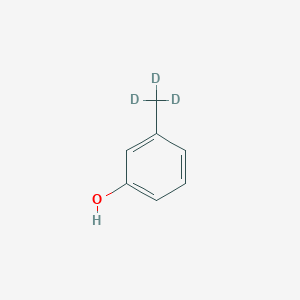
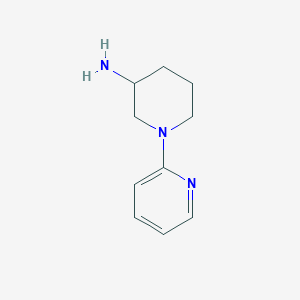
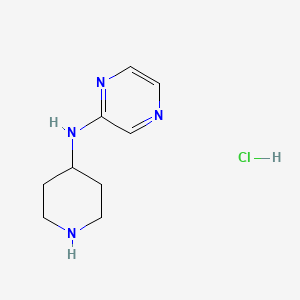
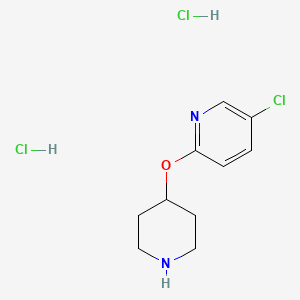
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)
